3-Nitrophenyl ethyl(methyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

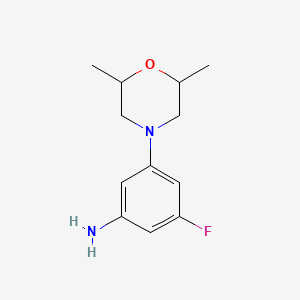

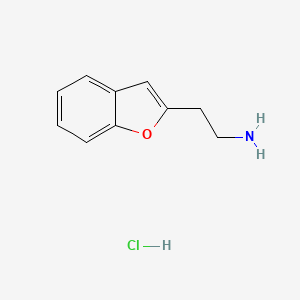

3-Nitrophenyl ethyl(methyl)carbamate is a biochemical used for proteomics research . It is an impurity of Rivastigmine Tartrate, a brain selective acetylcholinesterase inhibitor .

Synthesis Analysis

Carbamate synthesis by carbamoylation is a common method for the preparation of carbamates . A one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . N-Substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants .Molecular Structure Analysis

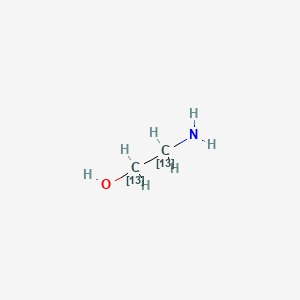

3-Nitrophenyl ethyl(methyl)carbamate has a molecular formula of C10H12N2O4 and a molecular weight of 224.21 . It contains total 28 bond(s); 16 non-H bond(s), 9 multiple bond(s), 4 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 (thio-) carbamate(s) (aromatic), and 1 nitro group(s) (aromatic) .Chemical Reactions Analysis

Carbamate synthesis by carbamoylation is a common method for the preparation of carbamates . A one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . N-Substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants .Physical And Chemical Properties Analysis

3-Nitrophenyl Ethyl(Methyl)carbamate has a melting point of 37-40°C . It is slightly soluble in Chloroform and Methanol .Aplicaciones Científicas De Investigación

Carbamate Synthesis

3-Nitrophenyl ethyl(methyl)carbamate can be used in the synthesis of carbamates . Carbamates are synthesized by carbamoylation, a process that involves the reaction of carbonylimidazolide in water with a nucleophile . This method provides an efficient and general way for the preparation of urea, carbamates, and thiocarbamates .

Carbamate Degradation

This compound can also be used in studies related to the degradation of carbamates . Researchers have isolated enzymes from the bovine rumen microbiome that can degrade carbamate compounds . These enzymes exhibit esterase activity and can degrade at least one of the targeted polyurethane and pesticide carbamate compounds .

Transcarbamoylation

3-Nitrophenyl ethyl(methyl)carbamate can be used in tin-catalyzed transcarbamoylation . This process involves the transfer of a carbamoyl group from one molecule to another . Methyl carbamate is an economical carbamoyl donor in this process, which has broad functional group tolerance .

Synthesis of Aryl Isocyanates

This compound can be used in the synthesis of aryl isocyanates . A carbamic acid intermediate, derived from the arylamine starting material and CO2 in the presence of DBU, is dehydrated by activated sulfonium reagents to generate the corresponding isocyanate .

Synthesis of Carbamate-Tethered Terpene Glycoconjugates

3-Nitrophenyl ethyl(methyl)carbamate can be used in the synthesis of carbamate-tethered terpene glycoconjugates . This is a unique synthetic method developed for the preparation of these compounds .

Synthesis of Primary Carbamates

This compound can be used in the synthesis of primary carbamates . Indium triflate catalyzes a synthesis of primary carbamates from alcohols and urea as an ecofriendly carbonyl source .

Mecanismo De Acción

Target of Action

Carbamates, in general, are known to interact with various proteins and receptors .

Mode of Action

3-Nitrophenyl Ethyl(methyl)carbamate, being a carbamate derivative, is likely to interact with its targets through the carbamate moiety . Carbamates are known to form stable complexes with their targets, which can lead to changes in the target’s function .

Biochemical Pathways

Carbamates are known to affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

Carbamates are generally known for their good chemical and proteolytic stabilities, which can impact their bioavailability .

Result of Action

The effects would likely depend on the specific targets and pathways that the compound interacts with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Nitrophenyl Ethyl(methyl)carbamate. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

Safety and Hazards

Direcciones Futuras

The future directions of carbamate research could involve the development of new methods for functional transformation . The use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst enables the direct conversion of low-concentration CO2 into carbamates . This reaction system does not require the addition of metal complex catalysts or metal salt additives .

Propiedades

IUPAC Name |

(3-nitrophenyl) N-ethyl-N-methylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-3-11(2)10(13)16-9-6-4-5-8(7-9)12(14)15/h4-7H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFECCKHSYUWCIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitrophenyl ethyl(methyl)carbamate | |

CAS RN |

1346242-31-6 |

Source

|

| Record name | 3-Nitrophenyl ethyl(methyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346242316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-NITROPHENYL ETHYL(METHYL)CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EM63X2EYP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the significance of identifying 3-Nitrophenyl ethyl(methyl)carbamate in the context of Rivastigmine Tartrate production?

A1: The presence of 3-Nitrophenyl ethyl(methyl)carbamate, even in trace amounts, can potentially impact the safety and efficacy of the final drug product, Rivastigmine Tartrate. Identifying and characterizing such impurities is crucial for several reasons:

- Regulatory compliance: Regulatory agencies like the FDA and EMA require strict control and identification of impurities in pharmaceutical products to ensure patient safety. []

- Quality control: Understanding the formation pathways of impurities like 3-Nitrophenyl ethyl(methyl)carbamate allows for optimization of the manufacturing process to minimize their presence. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Nitrobenzyl (2S,4S)-4-acetylthio-2-[[N-sulfamoyl-N-(tert-butoxycarbonyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B569461.png)

![2H-Cyclopenta[b]furan-4-methanol,2-ethoxyhexahydro-4-hydroxy-5-methyl-,(2alpha,3abta,4bta,5bta,6abta](/img/no-structure.png)

![[1,2]Oxazolo[4,5-G]quinoxaline](/img/structure/B569475.png)

![[(19S)-7-Acetyloxy-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate](/img/structure/B569476.png)

![[(19S)-7,19-Diacetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate](/img/structure/B569477.png)

![3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline](/img/structure/B569478.png)